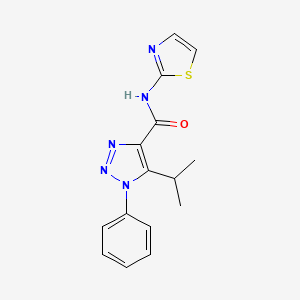

5-isopropyl-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide

Overview

Description

5-isopropyl-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide, also known as ITCA-650, is a novel drug candidate that has been developed for the treatment of type 2 diabetes mellitus. It is a long-acting formulation of exenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist that has been shown to improve glycemic control in patients with type 2 diabetes.

Mechanism of Action

5-isopropyl-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide works by binding to the GLP-1 receptor on pancreatic beta cells, which stimulates insulin secretion and inhibits glucagon secretion, resulting in improved glycemic control. It also slows down gastric emptying, which leads to a feeling of fullness and reduced food intake.

Biochemical and Physiological Effects:

5-isopropyl-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide has been shown to improve glycemic control, reduce body weight, and lower blood pressure in patients with type 2 diabetes. It also has beneficial effects on lipid metabolism, such as reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-isopropyl-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide is its long-acting formulation, which allows for once-monthly dosing and improved patient compliance. However, the synthesis of 5-isopropyl-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide is complex and requires specialized equipment and expertise, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for the research and development of 5-isopropyl-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the use of 5-isopropyl-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide in combination with other antidiabetic agents, such as metformin or insulin, to further improve glycemic control in patients with type 2 diabetes. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 5-isopropyl-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide in different patient populations, such as those with renal impairment or elderly patients. Additionally, the safety and efficacy of 5-isopropyl-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide in the long-term treatment of type 2 diabetes should be further studied to establish its role in the management of this disease.

Scientific Research Applications

5-isopropyl-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of type 2 diabetes. In a phase II clinical trial, 5-isopropyl-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide was shown to significantly reduce HbA1c levels and improve fasting plasma glucose levels compared to placebo in patients with type 2 diabetes. In another study, 5-isopropyl-1-phenyl-N-1,3-thiazol-2-yl-1H-1,2,3-triazole-4-carboxamide was found to be non-inferior to exenatide once-weekly in terms of glycemic control and body weight reduction.

properties

IUPAC Name |

1-phenyl-5-propan-2-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c1-10(2)13-12(14(21)17-15-16-8-9-22-15)18-19-20(13)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,16,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDUJIZUDIYBDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-5-(propan-2-yl)-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-ethyl-3-[(isopropylamino)carbonyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4763371.png)

![4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4763380.png)

![N-[4-(2,5-dimethyl-3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B4763389.png)

![2-{[(3-{[(2-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4763397.png)

![1-(3,4-dimethylphenyl)-4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione](/img/structure/B4763401.png)

![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4763408.png)

![1-[(5-ethyl-3-isoxazolyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4763428.png)

![ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4763438.png)

![N-{5-[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4763443.png)

![ethyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4763444.png)

![[4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B4763453.png)

![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-2-pyridinylacetamide](/img/structure/B4763462.png)